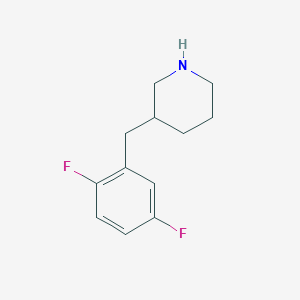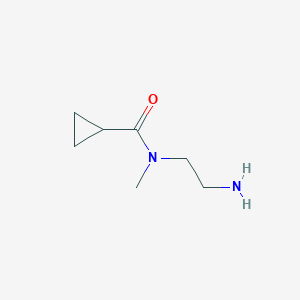
N-(2-aminoethyl)-N-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-N-methylcyclopropanecarboxamide: is an organic compound characterized by the presence of a cyclopropane ring, an aminoethyl group, and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methylcyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropanecarboxylic acid, which is reacted with N-methyl-2-aminoethanol.
Activation of Carboxylic Acid: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated carboxylic acid is then reacted with N-methyl-2-aminoethanol to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-(2-aminoethyl)-N-methylcyclopropanecarboxamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group, where various electrophiles can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-aminoethyl)-N-methylcyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable amide bonds makes it a candidate for peptide synthesis and modification of proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N-(2-aminoethyl)-N-methylcyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropane ring provides rigidity and stability to the molecule. These interactions can modulate the activity of target proteins and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminoethyl)cyclopropanecarboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methylcyclopropanecarboxamide: Lacks the aminoethyl group, reducing its potential for hydrogen bonding and interactions with biological targets.
Cyclopropanecarboxamide: Simplest form, lacking both the aminoethyl and N-methyl groups, resulting in different chemical properties and applications.
Uniqueness
N-(2-aminoethyl)-N-methylcyclopropanecarboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the aminoethyl and N-methyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-N-methylcyclopropanecarboxamide |
InChI |
InChI=1S/C7H14N2O/c1-9(5-4-8)7(10)6-2-3-6/h6H,2-5,8H2,1H3 |
InChI-Schlüssel |
VNBRZUOZARWXGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN)C(=O)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


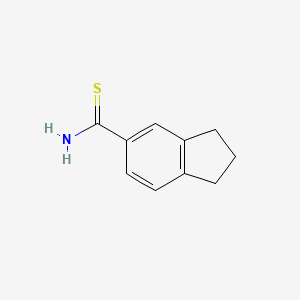


![3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13522573.png)

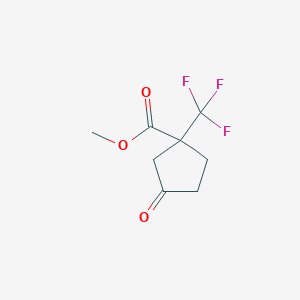


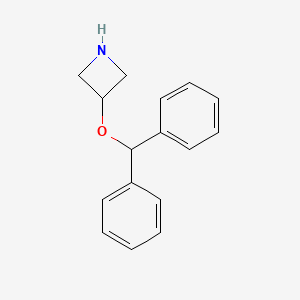
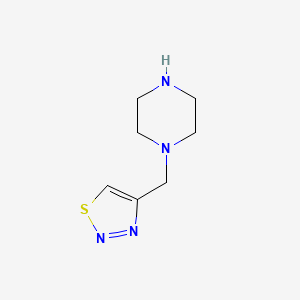
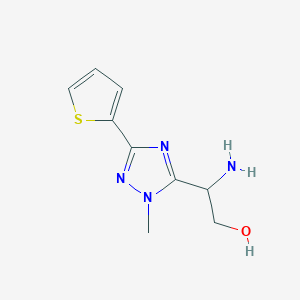
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
